molecular formula C22H29N2O+ B1207433 Fenpiverinium CAS No. 258329-46-3

Fenpiverinium

Cat. No.: B1207433
CAS No.: 258329-46-3
M. Wt: 337.5 g/mol
InChI Key: QDIYJDPBMZUZEH-UHFFFAOYSA-O
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Description

Fenpiverinium is an anticholinergic and antispasmodic compound. It is commonly used in combination with other drugs to treat smooth muscle spasms and pain. This compound is marketed in Eastern Europe and India, often combined with pitofenone hydrochloride and either nimesulide or metamizole .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fenpiverinium bromide can be synthesized through a condensation reaction between the carbonyl group of this compound bromide and the NH2 group of 2,4-dinitrophenylhydrazine (DNPH). This reaction forms an instant yellow color product, which can be detected spectrophotometrically .

Industrial Production Methods

Industrial production methods for this compound bromide involve the use of high-performance liquid chromatography (HPLC) for the accurate assay analysis of this compound, pitofenone, and diclofenac in formulations .

Chemical Reactions Analysis

Types of Reactions

Fenpiverinium undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions.

    Reduction: Reduction reactions can be performed on this compound to modify its chemical structure.

    Substitution: Substitution reactions involving this compound can lead to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include 2,4-dinitrophenylhydrazine (DNPH) for condensation reactions .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives that can be used for different therapeutic purposes.

Scientific Research Applications

Fenpiverinium has several scientific research applications, including:

Mechanism of Action

Fenpiverinium exerts its effects by acting as an anticholinergic agent. It blocks the action of acetylcholine on muscarinic receptors, leading to a reduction in smooth muscle spasms. The molecular targets involved include muscarinic receptors in the gastrointestinal tract and other smooth muscles .

Properties

CAS No.

258329-46-3

Molecular Formula

C22H29N2O+

Molecular Weight

337.5 g/mol

IUPAC Name

4-(1-methylpiperidin-1-ium-1-yl)-2,2-diphenylbutanamide

InChI

InChI=1S/C22H28N2O/c1-24(16-9-4-10-17-24)18-15-22(21(23)25,19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-3,5-8,11-14H,4,9-10,15-18H2,1H3,(H-,23,25)/p+1

InChI Key

QDIYJDPBMZUZEH-UHFFFAOYSA-O

SMILES

C[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N

Canonical SMILES

C[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N

258329-46-3

Synonyms

1-(3-carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium bromide
fenpipramide methobromide
fenpiverinium
fenpiverinium bromide
Resantin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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